molecular formula C7H6BrIO B1280697 4-Bromo-3-iodoanisole CAS No. 4897-68-1

4-Bromo-3-iodoanisole

Cat. No.: B1280697
CAS No.: 4897-68-1
M. Wt: 312.93 g/mol
InChI Key: IGPSHEKLLKFEOJ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodoanisole: is an organic compound with the molecular formula C7H6BrIO It is a derivative of anisole, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodoanisole typically involves the halogenation of anisole. One common method is the sequential bromination and iodination of anisole. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

    Substitution Products: Depending on the substituents introduced, products can include various functionalized anisoles.

    Coupling Products: Biaryl compounds or styrenes, depending on the coupling partners used.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodoanisole involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to bind to the proliferator-activated receptor gamma (PPARγ), inhibiting its interaction with coactivators and thereby affecting gene expression related to cell proliferation and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSHEKLLKFEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475069
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-68-1
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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